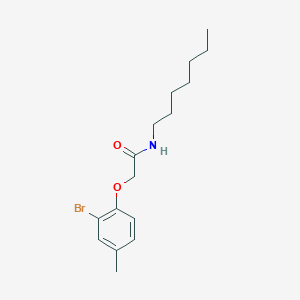![molecular formula C20H18Cl4N2O2 B322599 2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322599.png)
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide is a chemical compound with the molecular formula C20H12Cl4N2O2 It is a dichlorobenzamide derivative, which means it contains two chlorine atoms attached to a benzamide structure
Vorbereitungsmethoden
The synthesis of 2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide can be compared with other dichlorobenzamide derivatives, such as:
2,4-dichloro-N-(2-((2,4-dichlorobenzoyl)amino)-4-nitrophenyl)benzamide: This compound has a nitro group attached to the benzamide structure, which may alter its chemical and biological properties.
2,4-dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide:
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C20H18Cl4N2O2 |
|---|---|
Molekulargewicht |
460.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H18Cl4N2O2/c21-11-5-7-13(15(23)9-11)19(27)25-17-3-1-2-4-18(17)26-20(28)14-8-6-12(22)10-16(14)24/h5-10,17-18H,1-4H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
RIMHYZOQPAQEJP-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B322518.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322529.png)

![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)




![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322540.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dibromophenoxy)acetohydrazide](/img/structure/B322542.png)
